molecular formula C25H33NO B294988 1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine

Cat. No.: B294988
M. Wt: 363.5 g/mol
InChI Key: YKTMYOXHJCKYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine, also known as IRGACURE 369, is a photoinitiator used in various applications such as polymerization, printing, and coatings. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light.

Mechanism of Action

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 works by absorbing UV light and generating free radicals that initiate polymerization reactions. Upon exposure to UV light, this compound 369 undergoes a photochemical reaction that produces a highly reactive species known as a radical cation. This radical cation then initiates polymerization reactions by abstracting a hydrogen atom from a monomer molecule, leading to the formation of a new radical that propagates the polymerization process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound 369. However, studies have shown that it is not toxic to cells and does not cause any significant changes in gene expression or cell morphology. This compound 369 has also been shown to be biocompatible and safe for use in dental materials.

Advantages and Limitations for Lab Experiments

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 offers several advantages for lab experiments. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light, making it ideal for use in various applications. It also has a high purity and yield, which ensures consistency in experimental results. However, this compound 369 has some limitations in lab experiments. It has a limited solubility in some solvents, which can affect its performance in certain applications. It is also sensitive to oxygen, which can lead to premature polymerization and affect experimental results.

Future Directions

For research include the synthesis of new derivatives and the development of new applications.

Synthesis Methods

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 can be synthesized by reacting 1-(3,5-ditert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with 1-phenylpyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound 369 as a white solid with a high purity and yield.

Scientific Research Applications

1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 has been extensively used in scientific research as a photoinitiator for polymerization reactions. It is commonly used in the production of dental materials, adhesives, and coatings. This compound 369 is also used in the printing industry as a photoinitiator for UV-curable inks. Its high efficiency and stability make it a popular choice for various applications.

Properties

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

(3,5-ditert-butylphenyl)-(3-phenylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C25H33NO/c1-24(2,3)21-14-20(15-22(16-21)25(4,5)6)23(27)26-13-12-19(17-26)18-10-8-7-9-11-18/h7-11,14-16,19H,12-13,17H2,1-6H3

InChI Key

YKTMYOXHJCKYBO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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